Di-tert-butyl Iminodicarboxylate (CAS 51779-32-9) is a white, crystalline solid primarily used in organic synthesis as a stable, easily handled reagent for introducing a protected primary amine group. It functions as a synthetic equivalent for ammonia or tert-butyl carbamate, particularly in nucleophilic substitution reactions like the Mitsunobu and Gabriel-type syntheses, where it facilitates the conversion of alcohols and alkyl halides into primary amines after a straightforward acidic deprotection step. Its solid form and defined reactivity offer significant process advantages over gaseous ammonia or less-activated nitrogen nucleophiles.
Substituting Di-tert-butyl Iminodicarboxylate with seemingly simpler alternatives like gaseous ammonia or tert-butyl carbamate introduces significant process and safety burdens. Ammonia is a toxic, corrosive gas requiring specialized handling equipment and its use can be problematic in highly water-sensitive reactions. Furthermore, the selection between Di-tert-butyl Iminodicarboxylate and analogs with different protecting groups, such as Dibenzyl Iminodicarboxylate, is a critical, non-interchangeable choice. The acid-labile Boc groups dictate a synthetic strategy orthogonal to the hydrogenolysis-based deprotection required for benzyl (Cbz) groups, impacting sequence design in multi-step synthesis. Therefore, choosing this specific reagent is a deliberate process decision based on handling safety, reaction compatibility, and the overall protecting group strategy.
Di-tert-butyl Iminodicarboxylate is a non-volatile, white crystalline solid with a melting point of 114-117 °C, making it easy to weigh and handle under standard laboratory conditions. This contrasts sharply with its functional equivalent, ammonia (NH3), which is a corrosive gas liquefied at -33.34 °C, requiring specialized pressure-rated equipment, dedicated ventilation, and stringent safety protocols to manage its toxicity and volatility.
| Evidence Dimension | Physical State & Handling Requirements |
| Target Compound Data | White crystalline solid (m.p. 114-117 °C), weighable on a standard lab balance. |
| Comparator Or Baseline | Ammonia (NH3): Corrosive, toxic gas (b.p. -33.34 °C) requiring specialized equipment. |
| Quantified Difference | Qualitative but critical difference in physical state, eliminating the need for gas handling infrastructure. |
| Conditions | Standard atmospheric pressure and room temperature. |
This eliminates significant engineering controls, safety risks, and material handling costs associated with using gaseous ammonia, making it a superior choice for both lab-scale and scale-up operations.
The two tert-butoxycarbonyl (Boc) groups on Di-tert-butyl Iminodicarboxylate are readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or HCl. This provides a clear orthogonal deprotection strategy when compared to benzyl-based protecting groups (like Cbz or Bn found on Dibenzyl Iminodicarboxylate), which are typically removed via catalytic hydrogenolysis. This chemical selectivity is not a minor detail; it is a fundamental consideration in complex molecule synthesis.
| Evidence Dimension | Standard Deprotection Conditions |
| Target Compound Data | Acid-labile; removed with TFA, HCl, or other strong/Lewis acids. |
| Comparator Or Baseline | Dibenzyl Iminodicarboxylate (Cbz groups): Removed by catalytic hydrogenolysis (e.g., H2, Pd/C). |
| Quantified Difference | Chemically distinct and non-overlapping removal methods, enabling selective deprotection. |
| Conditions | Standard synthetic organic laboratory procedures. |
For a synthetic chemist, this dictates the choice of reagent; if a molecule contains functional groups sensitive to hydrogenolysis (e.g., alkynes, alkenes, some benzyl ethers), this compound is the required choice over a Cbz-protected amine source.
Di-tert-butyl Iminodicarboxylate is a highly effective nucleophile for the direct conversion of primary and secondary alcohols to protected primary amines under Mitsunobu conditions (using PPh3 and DEAD or DIAD). This one-pot procedure serves as a powerful alternative to multi-step sequences involving alcohol activation (e.g., to a tosylate or halide) followed by substitution. While direct yield comparisons are substrate-dependent, the Mitsunobu reaction using this reagent is well-established for providing good to excellent yields where simpler nitrogen nucleophiles often fail or lead to elimination byproducts.
| Evidence Dimension | Synthetic Pathway Efficiency |
| Target Compound Data | Direct, one-pot conversion of R-OH to R-N(Boc)2. |
| Comparator Or Baseline | Two-step sequence: 1) R-OH → R-OTs/Br/I; 2) R-OTs/Br/I + NH3 source → R-NH2. |
| Quantified Difference | Reduces a two-step process to a single transformation, improving process mass intensity and reducing purification steps. |
| Conditions | Mitsunobu reaction: PPh3, DEAD/DIAD, THF. |
This allows procurement to consolidate a two-reagent, two-step process into a single, high-performance reagent, saving on process time, solvent usage, and labor costs associated with an intermediate isolation step.
For synthetic routes requiring the conversion of a primary or secondary alcohol directly to a primary amine with inversion of stereochemistry, this reagent is the preferred choice. It enables a one-step Mitsunobu reaction, bypassing the need to first convert the alcohol to a leaving group, thus saving one or more synthetic steps compared to traditional tosylation/alkylation pathways.
In the synthesis of complex pharmaceuticals or natural products that contain multiple amine functionalities or groups sensitive to reduction (e.g., alkynes), this reagent is essential. Its acid-labile Boc groups allow for selective deprotection without affecting hydrogenolysis-labile groups like Cbz or benzyl ethers, a critical requirement for strategic, multi-step synthesis.
For kilogram-scale laboratory or pilot plant production, the use of this stable, weighable solid provides a significant safety and handling advantage. It eliminates the capital and operational costs associated with the specialized equipment and safety protocols required for handling toxic and corrosive gaseous ammonia.
Irritant